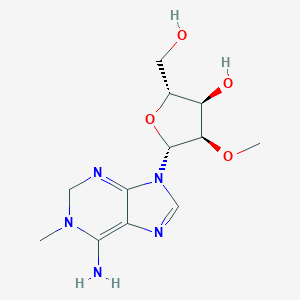

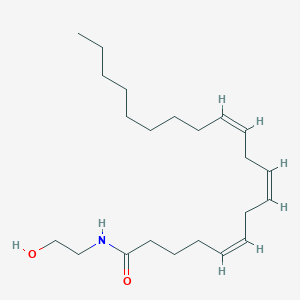

N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine

Overview

Description

“N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine” is a type of sphingolipid, specifically a ceramide . Ceramides are a family of waxy lipid molecules composed of a sphingosine and a fatty acid. They play a crucial role in determining the physical properties of cell membranes and have been implicated in a variety of physiological functions .

Scientific Research Applications

Inflammation Modulation

Mead Acid-EA has been identified as a potential agent in modulating inflammatory responses. It can be converted into specific lipid mediators by enzymes like lipoxygenase and cyclooxygenase, which play a role in the body’s inflammatory processes . This suggests its utility in developing anti-inflammatory drugs or therapies, particularly for conditions where traditional non-steroidal anti-inflammatory drugs (NSAIDs) may not be suitable.

Cancer Research

Studies have indicated that Mead Acid-EA may have effects on cancer development and progression. Its role in the metabolism of polyunsaturated fatty acids (PUFAs) and the generation of lipid mediators could influence cancer cell proliferation and apoptosis . This opens avenues for research into cancer prevention and treatment strategies that target lipid metabolism.

Dermatological Applications

The compound’s involvement in essential fatty acid metabolism suggests its importance in skin health. Mead Acid-EA could be used in the treatment of dermatological conditions such as eczema or psoriasis, where fatty acid imbalances are implicated .

Cystic Fibrosis Therapy

Mead Acid-EA’s role in PUFA metabolism and its relation to various diseases include cystic fibrosis. Research into its physiological and pathological properties could lead to novel therapeutic approaches for managing this condition .

Neurological Disorders

Mead Acid-EA acts as an agonist for the central (CB1) and peripheral (CB2) cannabinoid receptors . This suggests potential applications in neurological disorders where the endocannabinoid system is involved, such as epilepsy, multiple sclerosis, and pain management.

Metabolic Syndrome Management

Given its role in fatty acid metabolism, Mead Acid-EA could be significant in managing metabolic syndrome. It may influence lipid profiles and insulin sensitivity, which are critical factors in the syndrome .

Nutritional Supplementation

In cases of dietary fatty acid deprivation, Mead Acid-EA accumulates as a compensatory mechanism. This property could be harnessed in nutritional supplements designed to support individuals with specific dietary restrictions or deficiencies .

Signal Transduction Research

As a novel eicosanoid, Mead Acid-EA’s interaction with cannabinoid receptors places it at the center of signal transduction research. Understanding its role could provide insights into the complex signaling pathways that regulate various physiological processes .

Mechanism of Action

Target of Action

Mead Acid-EA is an n-9 polyunsaturated fatty acid (PUFA) that is distributed in various normal tissues . It can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase . These enzymes are the primary targets of Mead Acid-EA, playing a crucial role in its physiological and pathological effects.

Mode of Action

Mead Acid-EA interacts with its targets, lipoxygenase and cyclooxygenase, to produce specific lipid mediators . These mediators then induce changes in the body, affecting various physiological processes. The exact nature of these changes is still under investigation, but they are believed to have significant effects on inflammation, cancer, dermatitis, and cystic fibrosis .

Biochemical Pathways

Mead Acid-EA affects the biochemical pathways of PUFA metabolism . It is synthesized from oleic acid in the n-9 series via the same enzyme system as for the n-6 and n-3 series . This synthesis process impacts the levels of other PUFAs in the body, influencing various physiological roles and diseases .

Pharmacokinetics

It is known that mead acid-ea is distributed in various normal tissues , suggesting a wide distribution in the body

Result of Action

The action of Mead Acid-EA results in the production of specific lipid mediators, which have various effects on the body . These effects include potential impacts on inflammation, cancer, dermatitis, and cystic fibrosis . .

Action Environment

The action, efficacy, and stability of Mead Acid-EA can be influenced by various environmental factors. For instance, essential fatty acid (EFA) deficiency can lead to an increase in the synthesis of Mead Acid-EA . This suggests that dietary factors and overall health status can significantly influence the action of Mead Acid-EA.

properties

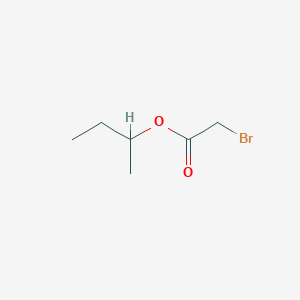

IUPAC Name |

(5Z,8Z,11Z)-N-(2-hydroxyethyl)icosa-5,8,11-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h9-10,12-13,15-16,24H,2-8,11,14,17-21H2,1H3,(H,23,25)/b10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGQBEGMUSSPFY-YOILPLPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCC=CCC=CCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901348030 | |

| Record name | (5Z,8Z,11Z)-N-(2-Hydroxyethyl)-5,8,11-icosatrienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901348030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine | |

CAS RN |

169232-04-6 | |

| Record name | (5Z,8Z,11Z)-N-(2-Hydroxyethyl)-5,8,11-icosatrienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901348030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does MEAD ethanolamide, also known as N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine, interact with its target and what are the downstream effects?

A1: MEAD ethanolamide acts as an agonist at both cannabinoid receptor subtypes, CB1 and CB2. [, , ] This means it binds to these receptors and activates them, mimicking the effects of endogenous cannabinoids like anandamide.

Q2: What is known about the synthesis of MEAD ethanolamide in biological systems?

A3: Research suggests that MEAD ethanolamide can be synthesized enzymatically in a similar manner to anandamide. [] This involves the condensation of mead acid with ethanolamine. Studies using rat and human hippocampal P2 membranes demonstrated that both mead acid and arachidonic acid were equally effective substrates for the enzymatic synthesis of their respective ethanolamides. [] This finding suggests a potential parallel pathway for the biosynthesis of these endocannabinoids, possibly responding to specific physiological conditions or dietary factors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.